Tigecycline, (4R)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Study of Antimicrobial Mechanisms

Scientists are using (4R)-tigecycline to understand how antibiotics work at a molecular level. Its unique mechanism of action, which involves binding to the ribosome and inhibiting protein synthesis in bacteria, allows researchers to study how bacteria can develop resistance to this class of antibiotics []. This knowledge can be crucial for developing new and more effective antibiotics in the future.

Development of New Antibacterial Agents

The broad-spectrum activity of (4R)-tigecycline makes it a valuable tool for researchers developing new antibacterial agents. By studying how (4R)-tigecycline interacts with bacteria, scientists can design new drugs that target different mechanisms or have improved potency against resistant strains [].

Investigating Antibacterial Activity against Emerging Pathogens

The emergence of multidrug-resistant (MDR) bacteria poses a significant threat to human health. Researchers are using (4R)-tigecycline to investigate its activity against these emerging pathogens. Studies have shown that (4R)-tigecycline can be effective against some MDR bacteria, making it a potential treatment option for infections caused by these difficult-to-treat organisms [].

Understanding Biofilm Formation

Biofilms are communities of bacteria that adhere to surfaces and are notoriously difficult to treat with antibiotics. Scientists are using (4R)-tigecycline to study its ability to penetrate biofilms and kill the bacteria within. This research can help develop strategies to combat biofilm-associated infections [].

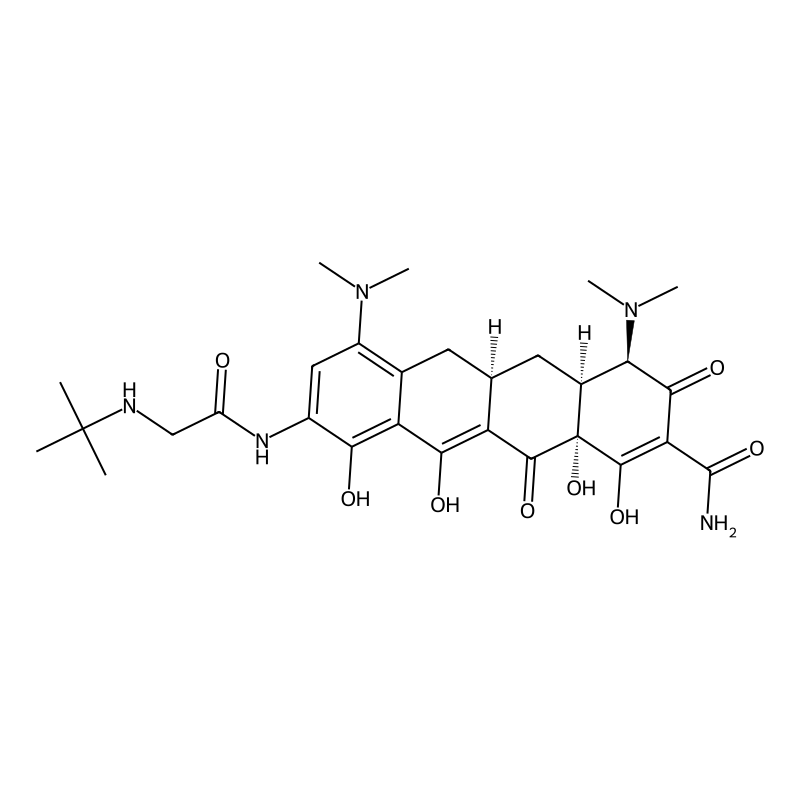

Tigecycline, chemically designated as (4R)-9-(2-(tert-butylamino)acetamido)-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxo-2-naphthacenecarboxamide, is a member of the glycylcycline class of antibiotics. It is derived from minocycline and has been developed to overcome common resistance mechanisms associated with tetracycline antibiotics. Tigecycline is characterized by a unique glycylamido moiety at the 9-position of the minocycline structure, which enhances its binding affinity to bacterial ribosomes and broadens its antimicrobial spectrum .

Tigecycline acts by inhibiting protein synthesis in bacteria. It binds to the ribosomal A site on the 30S ribosomal subunit, preventing aminoacyl-tRNA (charged transfer RNA) from entering the ribosome []. This disrupts the formation of peptide bonds, essential for protein synthesis, and ultimately leads to bacterial cell death [].

- Toxicity: Tigecycline can cause nausea, vomiting, diarrhea, and other side effects. It can also cause QT interval prolongation, a potentially life-threatening heart rhythm abnormality.

- Flammability: Not readily available.

- Reactivity: Tigecycline can degrade under acidic or alkaline conditions [].

Note:

- The information on the origin of tigecycline is based on the prevailing understanding in scientific literature. However, the exact source organism might be debated.

- Due to the complex and proprietary nature of tigecycline's synthesis, detailed chemical reaction information is limited.

- Nitration: Minocycline is treated with a nitrating agent (e.g., nitric acid) to introduce a nitro group.

- Reduction: The nitro group is subsequently reduced to an amino group through hydrogenation.

- Acylation: The amino derivative undergoes acylation with N-t-butylglycine acid chloride to yield tigecycline .

These steps are crucial for producing tigecycline while minimizing impurities in the final product.

Tigecycline exhibits bacteriostatic activity by inhibiting protein synthesis in bacteria. It binds to the 30S ribosomal subunit, blocking the entry of amino-acyl tRNA into the ribosome's A site. This mechanism prevents the incorporation of amino acids into peptide chains during translation. Tigecycline has shown efficacy against a wide range of pathogens including Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus. Notably, it remains effective against strains that have developed resistance to other tetracyclines due to its unique binding properties .

Tigecycline can be synthesized using a multi-step process that includes:

- Starting Material: Minocycline hydrochloride.

- Reagents: Concentrated sulfuric acid for nitration and hydrogenation catalysts like palladium on carbon.

- Intermediate Steps: Conversion of intermediates through purification techniques such as crystallization and solvent extraction .

The synthesis emphasizes reducing impurities and optimizing yield through careful control of reaction conditions.

Tigecycline is primarily used for treating complicated skin and soft tissue infections as well as complicated intra-abdominal infections. Its broad-spectrum activity makes it a valuable option for patients with infections caused by multidrug-resistant organisms. Additionally, it is used in cases where traditional antibiotics may fail due to resistance .

Tigecycline's unique structure and mechanism set it apart from other antibiotics in the tetracycline class. Here are some similar compounds:

| Compound Name | Class | Mechanism of Action | Resistance Mechanisms Overcome |

|---|---|---|---|

| Minocycline | Tetracycline | Inhibits protein synthesis | Ribosomal protection |

| Doxycycline | Tetracycline | Inhibits protein synthesis | Efflux pumps |

| Eravacycline | Glycylcycline | Inhibits protein synthesis | Ribosomal protection and efflux |

| Omadacycline | Glycylcycline | Inhibits protein synthesis | Ribosomal protection |

Uniqueness of Tigecycline: Unlike its tetracycline counterparts, tigecycline maintains efficacy against bacteria possessing both ribosomal protection genes and efflux mechanisms due to its structural modifications. This allows it to remain effective where other antibiotics may fail .